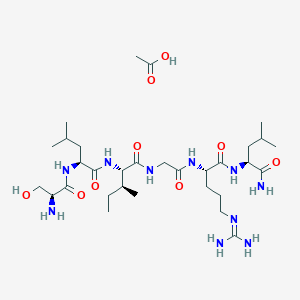
PAR-2 Activating Peptide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAR-2 Activating Peptide acetate, also known as SLIGRL-NH2 acetate, is a synthetic peptide that acts as an agonist for Protease-Activated Receptor-2 (PAR-2). PAR-2 is a member of the protease-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage. This peptide is widely used in scientific research to study the role of PAR-2 in various physiological and pathological processes, including inflammation, pain, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
PAR-2 Activating Peptide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
PAR-2 Activating Peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used for peptide bond formation.
Deprotection Reagents: TFA (Trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the this compound itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
科学的研究の応用
PAR-2 Activating Peptide acetate is extensively used in scientific research to investigate the role of PAR-2 in various biological processes:
作用機序
PAR-2 Activating Peptide acetate exerts its effects by binding to and activating PAR-2. The activation mechanism involves the following steps:
Binding: The peptide binds to the extracellular domain of PAR-2.
Proteolytic Cleavage: The receptor undergoes proteolytic cleavage, exposing a new N-terminus.
Activation: The new N-terminus acts as a tethered ligand, binding intramolecularly to the receptor and initiating signal transduction.
Signal Transduction: Activated PAR-2 recruits G proteins and β-arrestins, leading to the activation of downstream signaling pathways such as ERK1/2 and NF-κB
類似化合物との比較
PAR-2 Activating Peptide acetate is unique in its specificity for PAR-2. Similar compounds include:
PAR-1 Activating Peptide: Activates PAR-1, another member of the protease-activated receptor family.
PAR-4 Activating Peptide: Specifically activates PAR-4.
Trypsin: A serine protease that can activate both PAR-2 and other protease-activated receptors.
Compared to these compounds, this compound is highly specific for PAR-2, making it a valuable tool for studying the unique functions of this receptor .
特性
分子式 |
C31H60N10O9 |
|---|---|
分子量 |
716.9 g/mol |
IUPAC名 |
acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
InChIキー |
PZBHHOZNEMXTKZ-DBYSMBDASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


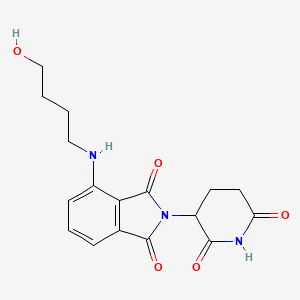
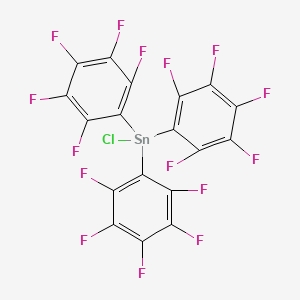

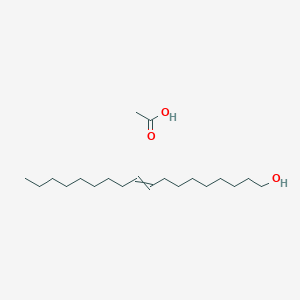
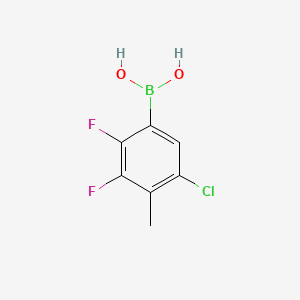
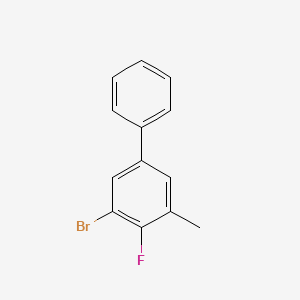
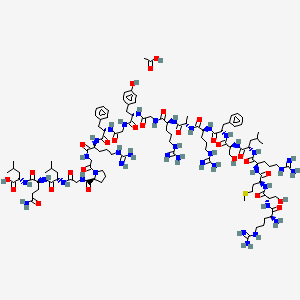
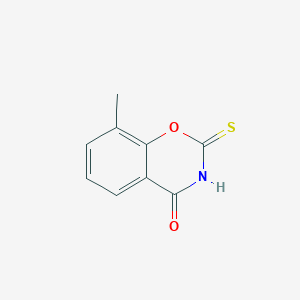
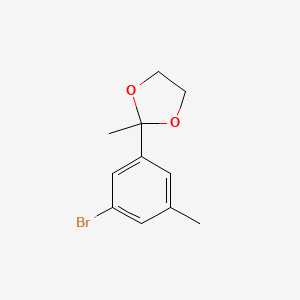
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
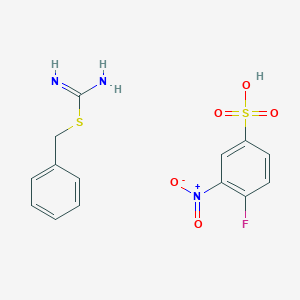
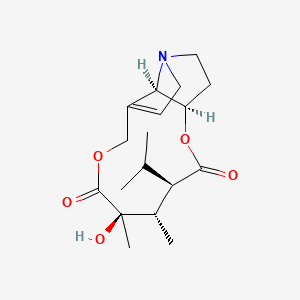
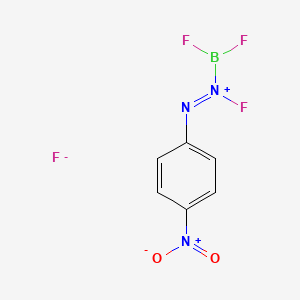
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
